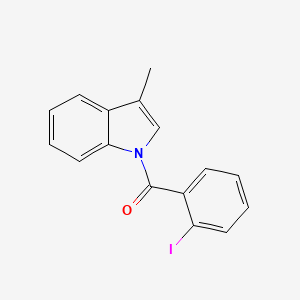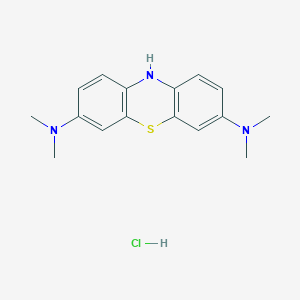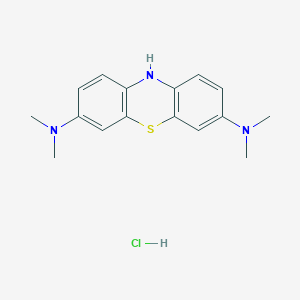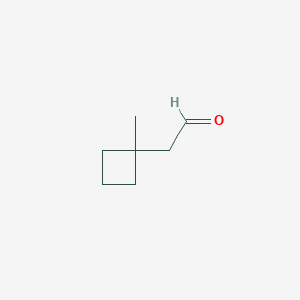
2-(1-Methylcyclobutyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclobutyl)acetaldehyde is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . It is characterized by a cyclobutyl ring substituted with a methyl group and an acetaldehyde functional group. This compound is used in various chemical research and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclobutyl)acetaldehyde typically involves the reaction of cyclobutylmethyl ketone with a reducing agent to form the desired aldehyde. One common method is the reduction of cyclobutylmethyl ketone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, typically at room temperature, to yield this compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of cyclobutylmethyl ketone using a palladium or platinum catalyst under high pressure and temperature . This method allows for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclobutyl)acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: 2-(1-Methylcyclobutyl)acetic acid.
Reduction: 2-(1-Methylcyclobutyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylcyclobutyl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclobutyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent adducts with nucleophilic residues of macromolecules, leading to changes in their structure and function . This reactivity is exploited in various chemical and biological applications, where the compound can modify proteins, enzymes, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylacetaldehyde: Lacks the methyl group on the cyclobutyl ring.
2-(Cyclopropyl)acetaldehyde: Contains a cyclopropyl ring instead of a cyclobutyl ring.
2-(1-Methylcyclopropyl)acetaldehyde: Contains a cyclopropyl ring with a methyl group.
Uniqueness
2-(1-Methylcyclobutyl)acetaldehyde is unique due to the presence of both a cyclobutyl ring and a methyl group, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-(1-methylcyclobutyl)acetaldehyde |
InChI |
InChI=1S/C7H12O/c1-7(5-6-8)3-2-4-7/h6H,2-5H2,1H3 |
InChI Key |
UMNBFPFREYPZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)
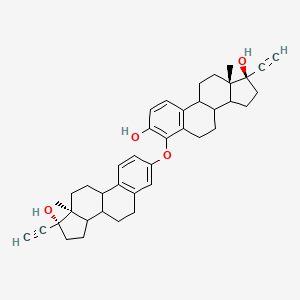


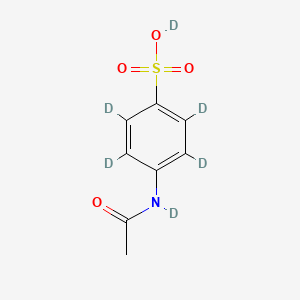
![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
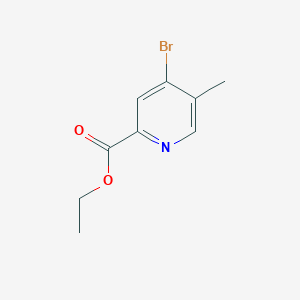
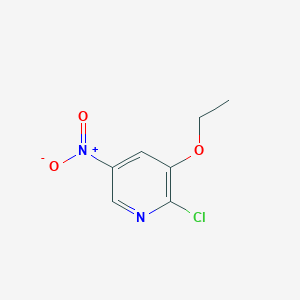
![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
